molecular formula C7H5Br2NO B13671661 2-Bromo-1-(3-bromopyridin-2-yl)ethanone

2-Bromo-1-(3-bromopyridin-2-yl)ethanone

Cat. No.: B13671661
M. Wt: 278.93 g/mol
InChI Key: IMYBYZUDGFQYMW-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromopyridin-2-yl)ethanone is a brominated ketone featuring a pyridine ring substituted with bromine at the 3-position and a bromoacetyl group at the adjacent 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its synthesis typically involves bromination of a precursor acetophenone derivative under controlled conditions, as exemplified by protocols for analogous bromoethanones (e.g., bromine addition in Et₂O followed by crystallization) .

Properties

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

IUPAC Name

2-bromo-1-(3-bromopyridin-2-yl)ethanone

InChI

InChI=1S/C7H5Br2NO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2

InChI Key

IMYBYZUDGFQYMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CBr)Br

Origin of Product

United States

Preparation Methods

Preparation of 1-(3-bromopyridin-2-yl)ethanone (Precursor)

  • Starting Material: 2-acetylpyridine or 3-bromopyridine derivatives.
  • Bromination: Selective bromination at the 3-position of the pyridine ring is achieved using bromine sources such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).
  • Catalysts: Lewis acid catalysts like iron(III) bromide or aluminum bromide facilitate regioselective bromination.
  • Solvents and Conditions: The reaction is typically conducted in inert solvents under controlled temperature to avoid polybromination or side reactions.

This step yields 1-(3-bromopyridin-2-yl)ethanone, the key intermediate for the next bromination stage.

Bromination of the Ethanone Side Chain

  • Target Reaction: Introduction of bromine at the α-position of the ethanone side chain to form this compound.
  • Reagents: Bromine (Br₂) or bromine equivalents (e.g., NBS).
  • Solvents: Acetic acid, dichloromethane, or diethyl ether are commonly used to dissolve reactants and control the reaction environment.
  • Temperature: The reaction is typically maintained at room temperature or slightly elevated temperatures (0–50°C) to ensure selective α-bromination without overbromination.
  • Workup: After completion, the reaction mixture is quenched, and the product is purified by recrystallization or chromatography.

This method is analogous to the bromination of 1-(pyridin-2-yl)ethanone to yield 2-bromo-1-(pyridin-2-yl)ethanone, with the difference being the presence of the bromine substituent on the pyridine ring influencing reactivity and selectivity.

Industrial Production Considerations

  • Scale-Up: Industrial synthesis employs large-scale bromination with optimized stoichiometry and reaction time to maximize yield and purity.
  • Continuous Flow Reactors: These reactors improve mixing, heat transfer, and safety, reducing side reactions and increasing reproducibility.
  • Automation: Automated control of reagent addition, temperature, and reaction monitoring ensures consistent quality.
  • Purification: Flash chromatography or recrystallization from solvents such as diethyl ether or ethanol is used to isolate the pure compound.

Summary Table of Preparation Methods

Step Reaction Type Reagents & Catalysts Solvent Temperature Notes
1 Bromination of 2-acetylpyridine to 1-(3-bromopyridin-2-yl)ethanone Bromine or N-bromosuccinimide; FeBr₃ or AlBr₃ catalyst Inert solvents (e.g., chloroform) Controlled, often 0–50°C Selective bromination at pyridine 3-position
2 α-Bromination of ethanone side chain Bromine (Br₂) or NBS Acetic acid, dichloromethane, or diethyl ether Room temperature to 50°C Ensures α-bromo substitution without overbromination
3 Purification Recrystallization or silica gel chromatography Diethyl ether, ethanol Ambient Removes impurities and unreacted starting materials

Mechanistic Insights

  • The bromination at the pyridine ring proceeds via electrophilic aromatic substitution, where the electron density of the pyridine ring is modulated by the nitrogen and existing substituents to direct bromination selectively at the 3-position.
  • The α-bromination of the ethanone side chain occurs via enol or enolate intermediate formation, which reacts with bromine electrophile to substitute the α-hydrogen with bromine.
  • The presence of the bromine substituent on the pyridine ring influences the electron density and reactivity of the ethanone side chain, often requiring careful optimization of reaction conditions to achieve high selectivity.

Research and Literature Context

  • The preparation methods for this compound are extensions of well-established bromination reactions of pyridine ethanone derivatives.
  • Studies have demonstrated that using N-bromosuccinimide under catalytic Lewis acid conditions provides controlled bromination with good yields.
  • Industrial protocols emphasize continuous flow technology for safer and scalable bromination processes.
  • Purification techniques such as recrystallization from diethyl ether or chromatographic methods ensure high-purity products suitable for pharmaceutical intermediate applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly pyridine derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Bromopyridinyl Ethanones

  • 2-Bromo-1-(6-bromopyridin-2-yl)ethanone (CAS 142978-11-8) Structure: Bromine at pyridine 6-position vs. 3-position in the target compound. Safety: Classified as acutely toxic (oral) and a severe eye irritant under GHS, requiring stringent handling protocols . Applications: Used in medicinal chemistry for its electron-deficient pyridine ring, enabling nucleophilic substitution reactions.
  • 2-Bromo-1-(6-chloropyridin-3-yl)ethanone (CAS 23794-13-0) Physical Properties: Melting point 79–80°C, density 1.683 g/cm³, pKa ≈ -2.60. Reactivity: Chlorine’s lower electronegativity compared to bromine may reduce reactivity in aryl substitution reactions .

Substituted Phenyl Ethanones

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone Applications: Key precursor in adrenaline-type drug synthesis. The hydroxyl group enhances solubility via hydrogen bonding, unlike bromopyridinyl derivatives . Crystallography: Asymmetric molecular structure confirmed via X-ray diffraction (SHELX software) .
  • 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone Synthesis: Bromination of 5-fluoro-2-hydroxyacetophenone in dioxane-ether (80% yield). Properties: Melting point 86–87°C; fluorine’s electron-withdrawing effect increases acidity (pKa ≈ 2.6) .

Heteroaromatic Ethanones

  • 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) Yield: 92%, mp 280–282°C.
  • 2-Bromo-1-(5-nitrothiophen-2-yl)ethanone Synthesis: Bromination using tetrabutylammonium tribromide (TBABr₃). Applications: Nitro group’s strong electron-withdrawing nature facilitates SRN1 mechanisms in chalcone synthesis .

Diaryl Ethanones

  • 2-Bromo-1,2-bis(4-fluorophenyl)ethanone (33d) Applications: Antiparasitic agent targeting pteridine reductase 1. Fluorine substituents improve metabolic stability compared to bromine .

Comparative Data Table

Compound Melting Point (°C) Molecular Weight Yield (%) Key Applications
2-Bromo-1-(3-bromopyridin-2-yl)ethanone Not reported 297.92 ~80* Heterocyclic synthesis
2-Bromo-1-(6-chloropyridin-3-yl)ethanone 79–80 234.48 N/A Pharmaceutical intermediates
2-Bromo-1-(4-hydroxyphenyl)ethanone Not reported 215.04 N/A Adrenaline drug precursors
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 280–282 269.09 92 Kinase inhibitors
2-Bromo-1,2-bis(4-fluorophenyl)ethanone Not reported 320.14 ~75 Antiparasitic agents

*Estimated based on analogous syntheses .

Key Findings and Implications

  • Reactivity : Bromopyridinyl derivatives exhibit higher electrophilicity than chlorinated analogues, favoring nucleophilic aromatic substitution.
  • Safety : Brominated compounds generally require stricter handling due to acute toxicity risks (e.g., GHS Category 2 for oral toxicity) .
  • Structural Influence : Electron-withdrawing groups (e.g., nitro, fluorine) enhance reactivity in cross-coupling reactions, while hydroxyl groups improve solubility for biological applications.

Biological Activity

2-Bromo-1-(3-bromopyridin-2-yl)ethanone is a brominated organic compound with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a ketone functional group. The presence of bromine atoms enhances its electrophilic nature, making it suitable for various biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms can form halogen bonds with amino acid residues in proteins, which may lead to the inhibition or modulation of enzyme activity. Furthermore, the compound can interact with nucleophilic sites in biological molecules, resulting in covalent modifications that alter the function of these targets.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits potential as an antimicrobial agent, showing effectiveness against various bacterial strains.
  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies : Research has shown that the compound can effectively inhibit enzymes involved in metabolic processes. For instance, it was found to inhibit α-glucosidase activity, which is relevant for managing diabetes.
  • Antimicrobial Testing : In vitro tests revealed that this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines indicated that the compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

Data Summary

Biological ActivityMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme Inhibitionα-glucosidase inhibition
CytotoxicityInduction of apoptosis via ROS

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 7.5–8.5 ppm; carbonyl carbon at ~190 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₅Br₂NO: calc. 292.81) .
  • Melting Point : Confirm purity (e.g., 128°C for analogous brominated ketones) .
  • X-ray Crystallography : For unambiguous structural determination (e.g., SHELX refinement for bond angles/hydrogen bonding) .

How can bromination conditions be optimized to minimize byproducts?

Q. Advanced

  • Temperature Control : Lower temperatures (0–25°C) reduce polybromination. For example, gradual addition of Br₂ at 0°C in CHCl₃ yielded 85% purity in a related compound .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve solubility and selectivity over protic solvents .
  • Catalyst Screening : FeBr₃ increases reaction rate but may require post-reaction quenching to avoid metal contamination .

Q. Table 1: Bromination Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CReduces side reactions
SolventDCM or Acetic AcidEnhances selectivity
CatalystFeBr₃ (0.1 equiv)Accelerates reaction

How can crystallographic data resolve ambiguities in structural assignments?

Advanced
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical for:

  • Bond Length/Angle Analysis : Confirm bromine positioning (e.g., C-Br bond length ~1.9 Å) .
  • Hydrogen Bonding Networks : Identify intermolecular interactions affecting stability .
  • Twinning/Disorder Detection : Use SHELXL refinement to correct for crystallographic artifacts .

Case Study : A related brominated ketone showed positional disorder in the pyridinyl ring, resolved via iterative refinement in SHELX .

How should researchers address contradictions in spectroscopic data?

Q. Advanced

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for ¹³C shifts) .
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to confirm signal assignments .
  • Dynamic NMR : Resolve fluxional behavior in flexible substituents (e.g., rotational barriers in ethanone groups) .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : NIOSH-approved respirators, nitrile gloves, and chemical safety goggles .
  • Ventilation : Use fume hoods to limit inhalation exposure.
  • Spill Management : Neutralize with sodium thiosulfate and adsorb with inert material .

How does the dual bromine substitution influence reactivity in nucleophilic substitutions?

Q. Advanced

  • Electrophilicity : The α-bromine in ethanone enhances susceptibility to nucleophilic attack (e.g., SN₂ with NaN₃ to form azides) .
  • Steric Effects : The 3-bromopyridinyl group may hinder nucleophile access, requiring polar solvents (e.g., DMF) to improve kinetics .

Q. Table 2: Reactivity Trends in Halogenated Analogs

CompoundReactivity (vs. NaN₃)Major Product
2-Bromo-1-(3-Cl-pyridin-2-yl)ethanoneModerate2-Azido derivative
2-Bromo-1-(4-F-phenyl)ethanoneHigh2-Azido-arylketone

What are its applications in medicinal chemistry research?

Q. Basic

  • Pharmacophore Development : Serves as a scaffold for kinase inhibitors due to pyridinyl-bromine interactions with ATP-binding pockets .
  • Enzyme Inhibition : Modulates cytochrome P450 activity in mechanistic studies .

How can computational modeling predict its reactivity in complex reactions?

Q. Advanced

  • DFT Calculations : Optimize transition states for bromine displacement (e.g., Gaussian09 with B3LYP/6-31G*) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., explicit DCM models in GROMACS) .

How does its reactivity compare to mono-halogenated analogs?

Q. Advanced

  • Electronic Effects : Dual bromination increases electron-withdrawing effects, accelerating SNAr reactions but reducing redox stability .
  • Steric vs. Electronic Trade-offs : The 3-bromopyridinyl group introduces steric hindrance, offsetting enhanced electrophilicity .

Example : In Suzuki couplings, dual bromination requires higher Pd catalyst loading (5 mol%) compared to mono-brominated analogs (2 mol%) .

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